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Compound of Interest

Compound Name: Chrysoeriol

Cat. No.: B190785

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the spectroscopic techniques
used for the structural elucidation of Chrysoeriol, a naturally occurring flavone with significant
pharmacological interest. Detailed protocols for Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and
Ultraviolet-Visible (UV-Vis) Spectroscopy are presented, along with tabulated spectral data for
reference.

Structural Elucidation Workflow

The structural elucidation of Chrysoeriol involves a combination of spectroscopic techniques
to determine its molecular formula, functional groups, and the specific arrangement of atoms
within the molecule. The general workflow is outlined below.
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Caption: Workflow for the structural elucidation of Chrysoeriol.

Chemical Structure of Chrysoeriol

The following diagram illustrates the chemical structure of Chrysoeriol with the standard
numbering for flavonoids, which is used for the assignment of spectroscopic signals.

Caption: Chemical structure of Chrysoeriol with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Chrysoeriol.

'H and **C NMR Spectroscopy
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Table 1: *H and 3C NMR Spectroscopic Data for Chrysoeriol.

Position 'H Chemical Shift (6, ppm)  **C Chemical Shift (6, ppm)
2 164.2
3 6.54 (s) 103.1
4 182.1
5 161.7
6 6.19 (d, J = 2.0 Hz) 99.0
7 164.5
8 6.48 (d, J = 2.0 Hz) 94.2
9 157.5
10 103.9
1 121.8
2' 7.43(d, J=2.2 Hz) 110.3
3' 148.2
4 150.9
5' 6.91 (d, J=8.3 Hz) 116.1
6' 7.44 (dd, J=8.3, 2.2 Hz) 120.7
3-OCHs 3.88 (s) 56.1

Note: Data acquired in DMSO-des. Chemical shifts can vary slightly depending on the solvent

and instrument.

Mass Spectrometry

Table 2: Mass Spectrometry Data for Chrysoeriol.
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Key Fragment lons

Technique lonization Mode [M-H]~ (m/z2)
(m/z)

LC-ESI-QTOF Negative 299.0552 284.03, 256.03

Note: The molecular weight of Chrysoeriol (C16H1206) is 300.26 g/mol . The [M-H]~ ion is
observed at m/z 299 in negative ion mode.

UV-Vis Spectroscopy

Table 3: UV-Vis Absorption Maxima for Chrysoeriol.

Solvent Band | (hnm) Band Il (hnm)

Methanol 345 268

Note: Band | corresponds to the B-ring cinnamoyl system, and Band Il to the A-ring benzoyl
system.

FT-IR Spectroscopy

Table 4: FT-IR Characteristic Absorption Bands for Chrysoeriol.

Wavenumber (cm~?) Vibration Functional Group
3300-3500 (broad) O-H stretching Phenolic hydroxyl groups
3000-3100 C-H stretching Aromatic C-H

2850-2960 C-H stretching Methoxy group (CHs)
~1655 C=0 stretching y-pyrone carbonyl group
1500-1610 C=C stretching Aromatic rings

~1350 O-H bending Phenolic hydroxyl groups
1100-1300 C-O stretching Aryl ether and phenols
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Experimental Protocols

The following are general protocols for the spectroscopic analysis of Chrysoeriol. Instrument
parameters may need to be optimized for specific systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information, including the number and connectivity of
protons and carbons.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of purified Chrysoeriol in 0.5-0.7 mL
of a suitable deuterated solvent (e.g., DMSO-ds, Methanol-da4, or Acetone-ds) in a standard 5
mm NMR tube.

e 1H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2
seconds.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: 1024 or more scans, spectral width of 200-240 ppm, relaxation delay
of 2-5 seconds.

o Reference the spectrum to the solvent peak.
e 2D NMR (Optional but Recommended):

o Acquire COSY (Correlated Spectroscopy) to establish *H-H correlations.
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o Acquire HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond *H-13C
correlations.

o Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3
bond) *H-13C correlations, which is crucial for confirming the connectivity of the molecular
skeleton.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Chrysoeriol.

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-
MS), such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometer.

Protocol:

e Sample Preparation: Prepare a dilute solution of Chrysoeriol (e.g., 1-10 pg/mL) in a suitable
solvent such as methanol or acetonitrile.

e LC-MS Analysis:
o Inject the sample into the LC-MS system.
o Use a suitable C18 column for chromatographic separation.

o Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and
acetonitrile with 0.1% formic acid (B).

e Mass Spectrometry Parameters:

o Acquire mass spectra in both positive and negative ion modes using Electrospray
lonization (ESI).

o For structural information, perform tandem MS (MS/MS) experiments by selecting the
precursor ion ([M+H]* or [M-H]~) and subjecting it to collision-induced dissociation (CID) to
generate fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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Objective: To identify the functional groups present in the Chrysoeriol molecule.

Instrumentation: An FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR)
accessory.

Protocol:
o Sample Preparation (ATR Method):
o Place a small amount of solid, powdered Chrysoeriol directly onto the ATR crystal.
o Ensure good contact between the sample and the crystal using the pressure clamp.
o Sample Preparation (KBr Pellet Method):

o Mix a small amount of Chrysoeriol (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr).

o Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic
press.

e Spectral Acquisition:
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract
it from the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Obijective: To obtain information about the electronic transitions and the conjugated system of
Chrysoeriol.

Instrumentation: A UV-Vis spectrophotometer.

Protocol:
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o Sample Preparation: Prepare a dilute solution of Chrysoeriol in a UV-transparent solvent
(e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance
reading between 0.2 and 0.8.

e Spectral Acquisition:
o Use a quartz cuvette with a 1 cm path length.
o Record the absorption spectrum over a wavelength range of approximately 200-600 nm.
o Use the pure solvent as a blank to zero the instrument.

e Analysis with Shift Reagents (Optional):

o To gain more structural information, spectra can be recorded after the addition of shift
reagents (e.g., NaOMe, AICls, AICIs/HCI, NaOAc, NaOAc/H3BOs) which cause
characteristic shifts in the absorption maxima depending on the position of free hydroxyl
groups.

 To cite this document: BenchChem. [Application Notes and Protocols for the Spectroscopic
Analysis of Chrysoeriol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b190785#spectroscopic-analysis-of-chrysoeriol-for-
structural-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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